molecular formula C12H16BrNO3 B13557189 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine

3-(4-Bromo-2,6-dimethoxyphenyl)morpholine

Cat. No.: B13557189
M. Wt: 302.16 g/mol
InChI Key: NICJXCZYJKNAOT-UHFFFAOYSA-N
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Description

3-(4-Bromo-2,6-dimethoxyphenyl)morpholine is an organic compound that features a morpholine ring substituted with a 4-bromo-2,6-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine typically involves the reaction of 4-bromo-2,6-dimethoxyaniline with morpholine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2,6-dimethoxyphenyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the bromine substituent or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine site, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as sodium methoxide or other nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted morpholine derivatives.

Scientific Research Applications

3-(4-Bromo-2,6-dimethoxyphenyl)morpholine has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine involves its interaction with specific molecular targets and pathways. The bromine and methoxy substituents play a crucial role in its reactivity and binding affinity. The compound may act by modulating enzyme activity or interacting with cellular receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromo-2,5-dimethoxyphenyl)morpholine: Similar structure but with different substitution pattern.

    4-Bromo-2,6-dimethoxyaniline: Precursor in the synthesis of the target compound.

    Morpholine derivatives: Various derivatives with different substituents on the morpholine ring.

Uniqueness

3-(4-Bromo-2,6-dimethoxyphenyl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

3-(4-Bromo-2,6-dimethoxyphenyl)morpholine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a morpholine ring and specific substituents on the phenyl moiety suggests a diverse range of interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H16BrN1O2, with a molecular weight of approximately 290.13 g/mol. The compound is characterized by:

  • A morpholine ring , which enhances solubility and biological activity.
  • A bromo substituent at the para position.
  • Two methoxy groups at the ortho positions on the phenyl ring, which influence electronic properties and reactivity.

Biological Activities

Research indicates that this compound may exhibit various biological activities:

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties. The presence of halogen (bromine) and methoxy groups can enhance the interaction with microbial cell membranes, potentially leading to increased efficacy against bacteria and fungi.

Anticancer Properties

Preliminary studies suggest that morpholine derivatives can inhibit certain kinases involved in cancer progression. For example, compounds with similar structures have shown promise as MEK inhibitors, which are crucial in treating proliferative diseases like cancer .

The proposed mechanism involves:

  • Enzyme Inhibition : Compounds like this compound may inhibit dual specificity kinases, reversing transformed phenotypes in cancer cells .
  • Receptor Interaction : The morpholine structure allows for effective binding to various receptors, modulating cellular signaling pathways.

Data Table: Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
4-(4-Bromo-2,6-dimethylphenyl)morpholineDimethyl instead of dimethoxy groupsDifferent steric effects influencing reactivity
N-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-N-(2-chloroethyl)morpholineContains chlorine and additional brominePotentially different biological activity profile
3-(4-Bromo-2-fluoro-6-methoxyphenyl)morpholineFluorine substitution instead of bromineVariation in electronic properties affecting reactivity

This table highlights how subtle changes in structure can significantly influence biological activity and interaction profiles.

Case Studies

  • Anticancer Studies : In vitro studies have demonstrated that morpholine derivatives can inhibit growth in various cancer cell lines. In particular, a study focusing on kinase inhibitors showed that similar compounds could reverse anchorage-independent growth in transformed cells .
  • Antimicrobial Efficacy : A recent investigation into related compounds revealed notable antimicrobial activity against Gram-positive bacteria. The study suggested that the bromo and methoxy substitutions play a vital role in enhancing membrane permeability and disruption.

Properties

Molecular Formula

C12H16BrNO3

Molecular Weight

302.16 g/mol

IUPAC Name

3-(4-bromo-2,6-dimethoxyphenyl)morpholine

InChI

InChI=1S/C12H16BrNO3/c1-15-10-5-8(13)6-11(16-2)12(10)9-7-17-4-3-14-9/h5-6,9,14H,3-4,7H2,1-2H3

InChI Key

NICJXCZYJKNAOT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1C2COCCN2)OC)Br

Origin of Product

United States

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